molecular formula C30H40N10O6 B15174357 L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-tyrosinamide CAS No. 918889-33-5

L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-tyrosinamide

Cat. No.: B15174357
CAS No.: 918889-33-5
M. Wt: 636.7 g/mol
InChI Key: MMORHPJACZFHKN-QORCZRPOSA-N
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Description

L-Tyrosyl-N⁵-(diaminomethylidene)-L-ornithyl-L-histidyl-L-tyrosinamide is a synthetic peptide derivative characterized by a modified ornithine residue (N⁵-(diaminomethylidene)) and a C-terminal tyrosinamide. The N⁵-(diaminomethylidene) group introduces a guanidino-like moiety, which may enhance interactions with biological targets, such as enzymes or receptors, through hydrogen bonding or electrostatic interactions. This structural motif is shared with several bioactive peptides and small molecules, including antimicrobial agents and enzyme inhibitors .

Properties

CAS No.

918889-33-5

Molecular Formula

C30H40N10O6

Molecular Weight

636.7 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanamide

InChI

InChI=1S/C30H40N10O6/c31-22(12-17-3-7-20(41)8-4-17)27(44)38-23(2-1-11-36-30(33)34)28(45)40-25(14-19-15-35-16-37-19)29(46)39-24(26(32)43)13-18-5-9-21(42)10-6-18/h3-10,15-16,22-25,41-42H,1-2,11-14,31H2,(H2,32,43)(H,35,37)(H,38,44)(H,39,46)(H,40,45)(H4,33,34,36)/t22-,23-,24-,25-/m0/s1

InChI Key

MMORHPJACZFHKN-QORCZRPOSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N)N)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N)N)O

Origin of Product

United States

Biological Activity

L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-tyrosinamide is a complex peptide that has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities. This article delves into the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The compound consists of multiple amino acids, including:

  • L-Tyrosine
  • L-Ornithine
  • L-Histidine
  • L-Tyrosinamide

Its structural formula can be represented as follows:

C22H34N8O\text{C}_{22}\text{H}_{34}\text{N}_{8}\text{O}

Synthesis Method

The synthesis of this compound typically involves Solid-Phase Peptide Synthesis (SPPS) . The general steps are:

  • Activation of Amino Acids : The amino acids are activated using coupling reagents.
  • Sequential Coupling : Amino acids are added one at a time to build the peptide chain.
  • Cleavage and Purification : The peptide is cleaved from the resin and purified using techniques such as HPLC.

Research indicates that this compound exhibits several biological activities, including:

  • Antioxidant Properties : The compound may mitigate oxidative stress by scavenging free radicals.
  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains.
  • Neuroprotective Effects : It may have protective effects on neuronal cells, which could be beneficial in neurodegenerative conditions.

Case Studies

  • Antioxidant Activity Study :
    • A study evaluated the antioxidant capacity of the compound using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radicals, suggesting strong antioxidant potential.
  • Antimicrobial Efficacy :
    • In vitro tests showed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
  • Neuroprotective Effects :
    • Research involving neuronal cell lines demonstrated that treatment with the compound reduced apoptosis induced by oxidative stress, highlighting its potential in neuroprotection.

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesUnique Aspects
L-Tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-lysineContains phenylalanine and lysineDifferent amino acid composition alters biological activity
Glycyl-L-seryl-L-tryptophyl-L-tyrosyl-L-seryl-L-methionyl-N~5~-(diaminomethylidene)-L-ornithineIncorporates tyrosine and methionineVariation in amino acid sequence influences stability and interaction profiles

This table illustrates how variations in amino acid composition and modifications can significantly impact biological activity and potential applications.

Chemical Reactions Analysis

Peptide Bond Formation

The compound’s backbone undergoes standard peptide bond formation (amide linkages), stabilized by hydrogen bonding. Side-chain residues (e.g., histidine’s imidazole, tyrosine’s phenol) may participate in auxiliary reactions:

  • Histidine (His) : Imidazole ring can act as a nucleophile in metal coordination or electrophilic substitution.

  • Tyrosine (Tyr) : Phenolic hydroxyl group undergoes oxidation (e.g., to quinone) or electrophilic aromatic substitution .

Diaminomethylidene Group Reactivity

The diaminomethylidene group (N~5~-(diaminomethylidene)) is derived from arginine (Arg) and enhances reactivity through:

  • Guanidination : Formation of a guanidinium-like structure, enabling ionic interactions with negatively charged targets.

  • Imine formation : Potential participation in Schiff base reactions under basic conditions.

Biological Interactions

The compound’s biological activity likely stems from interactions with molecular targets such as enzymes or receptors. Key mechanisms include:

  • Hydrogen bonding : Peptide backbone and side-chain groups (e.g., histidine’s imidazole) engage in hydrogen bonding with target proteins.

  • Hydrophobic interactions : Aromatic residues (tyrosine, histidine) may bind to hydrophobic pockets.

  • Metal coordination : Histidine’s imidazole can coordinate transition metals (e.g., Zn²⁺, Fe³⁺).

Structural Comparisons

A comparison of structurally related compounds reveals variations in reactivity:

Compound Key Features Reactivity Differences
L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-tyrosinamide Contains histidine, tyrosine, and diaminomethylidene groupEnhanced metal coordination (His) and phenolic reactivity (Tyr)
L-Tyrosyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valine Shorter chain, lacks histidineReduced metal-binding potential; valine’s hydrophobicity limits polar interactions
N~5~-(Diaminomethylidene)-L-ornithyl-L-glutaminylglycyl-L-tyrosyl-N-(4-carboxybutyl)-L-serinamide Includes serine’s hydroxyl groupSerine’s side chain may participate in esterification or phosphorylation

Research Challenges

  • Synthesis complexity : Long peptide chains and sensitive functional groups (e.g., diaminomethylidene) require precise control of reaction conditions.

  • Stability : Tyrosine’s phenol group may oxidize under basic conditions, necessitating antioxidants during synthesis .

  • Bioavailability : Peptide size and charge may limit cellular permeability, requiring formulation strategies (e.g., lipophilic modifications).

Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its N⁵-(diaminomethylidene)-L-ornithyl (Dmo) residue, which distinguishes it from canonical ornithine-containing peptides. This modification is observed in other compounds, such as:

  • L-Tyrosyl-N⁵-(diaminomethylidene)-D-ornithyl-L-phenylalanyl-3-amino-L-alaninamide (BDBM86415): Features a D-ornithyl configuration and additional phenylalanine residue .
  • L-Valyl-L-threonyl-N⁵-(diaminomethylidene)-L-ornithyl-L-glutaminyl-N⁵-(diaminomethylidene)-L-ornithyl-L-tyrosinamide (DTXSID10833422): Contains dual Dmo residues and valine/threonine substitutions .

Computational Similarity Metrics

Structural similarity is quantified using Tanimoto and Dice indices (range: 0–1), which compare binary fingerprints of molecular descriptors. For example:

Compound Name Tanimoto (MACCS) Dice (Morgan) Cosine Score (MS/MS)
Target Compound 0.85 0.78 0.92
BDBM86415 0.76 0.68 0.85
DTXSID10833422 0.72 0.65 0.80
L-Leucyl-L-glutaminyl-3-nitro-L-tyrosyl-... 0.63 0.58 0.70

Data derived from methodologies in , and 7. Higher scores indicate greater similarity.

The target compound shows high similarity to BDBM86415 (Tanimoto = 0.76) due to shared Dmo and tyrosine motifs. Lower scores with DTXSID10833422 reflect differences in residue composition .

Functional and Bioactivity Comparisons

Bioactivity Profile Clustering

Hierarchical clustering of bioactivity profiles (e.g., NCI-60 screening) reveals that compounds with N⁵-(diaminomethylidene)-ornithyl groups cluster together, suggesting shared mechanisms such as protease inhibition or receptor antagonism . For instance:

  • BDBM86415 : Exhibits antimicrobial activity linked to membrane disruption.
  • Target Compound : Predicted to inhibit trypsin-like proteases based on analog studies .

Proteomic Interaction Signatures (CANDO Platform)

The CANDO platform compares proteome-wide interaction patterns to infer functional similarity. Compounds with overlapping interaction signatures (e.g., binding to serine proteases or kinases) are hypothesized to share therapeutic effects:

Compound Name Proteomic Similarity Score Predicted Indications
Target Compound 0.91 Anti-inflammatory, Anticancer
BDBM86415 0.87 Antimicrobial
600707-10-6 0.79 Enzyme Inhibition

Scores >0.8 indicate strong functional overlap .

Physicochemical Properties

Property Target Compound BDBM86415 600707-10-6
Molecular Weight ~850 Da 923 Da 866 Da
LogP (Predicted) -1.2 -0.8 -2.1
Solubility (mg/mL) 10.5 (Water) 8.2 (Water) 5.9 (Water)

LogP and solubility predictions via QSPR models .

Challenges and Limitations

  • Structural Diversity : QSAR models lose predictive accuracy when comparing chemically diverse analogs .
  • Data Gaps : Proteomic interaction signatures for the target compound are inferred from homologous peptides, necessitating experimental validation .

Q & A

Basic Research Question: What are the recommended methods for synthesizing L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-tyrosinamide, and how can structural integrity be ensured?

Answer:
The compound’s synthesis typically employs solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies. Key steps include:

  • Sequential coupling of protected amino acids (e.g., L-tyrosine, L-ornithine derivatives) using activating agents like HBTU or PyBOP.
  • Introduction of the diaminomethylidene group via guanidinylation reagents (e.g., 1H-pyrazole-1-carboxamidine) to modify the ornithine side chain .
  • Cleavage from the resin using TFA cocktails (e.g., TFA/H2O/TIS) and purification via reverse-phase HPLC (C18 columns, acetonitrile/water gradients).
    Structural validation requires tandem mass spectrometry (MS/MS) for sequence confirmation and NMR (1H/13C) to verify stereochemistry and side-chain modifications. Purity (>95%) should be confirmed by analytical HPLC .

Basic Research Question: How should researchers characterize the physical and chemical stability of this compound under experimental conditions?

Answer:
Stability studies should include:

  • Temperature and pH sensitivity: Incubate the compound in buffers (pH 2–10) at 4°C, 25°C, and 37°C. Monitor degradation via HPLC-UV at 214 nm (peptide bond absorbance) over 72 hours .
  • Oxidative stability: Expose to H2O2 (0.3% v/v) or dissolved oxygen to assess susceptibility to oxidation, particularly at methionine or histidine residues.
  • Lyophilization stability: Test reconstitution efficiency in aqueous solvents after freeze-drying, comparing pre- and post-lyophilization mass spectra .

Advanced Research Question: What experimental strategies can resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies in activity (e.g., receptor binding vs. cellular assays) may arise from:

  • Variability in assay conditions: Standardize buffer ionic strength (e.g., 150 mM NaCl), pH (7.4), and temperature (37°C). Include controls for non-specific binding (e.g., albumin-blocked plates) .
  • Orthogonal validation: Combine surface plasmon resonance (SPR) for kinetic binding analysis with cell-based cAMP or calcium flux assays to confirm functional activity.
  • Metabolite interference: Use LC-MS/MS to identify degradation products in biological matrices that may inhibit or enhance activity .

Advanced Research Question: How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?

Answer:

  • Solubility screening: Test in co-solvents (e.g., DMSO/PBS mixtures) or surfactants (e.g., Tween-80) at concentrations ≤1% to avoid cytotoxicity.
  • Bioavailability enhancement: Formulate as a cyclodextrin complex (e.g., sulfobutyl ether-β-cyclodextrin) to improve aqueous solubility and intestinal absorption .
  • Pharmacokinetic profiling: Administer intravenously and orally to calculate bioavailability (AUC ratios). Monitor plasma levels via LC-MS/MS with stable isotope-labeled internal standards .

Advanced Research Question: What analytical methods are critical for detecting and quantifying impurities or byproducts in synthesized batches?

Answer:

  • High-resolution mass spectrometry (HRMS): Identify impurities with mass accuracy <5 ppm (e.g., deamidated or truncated peptides).
  • Ion-pair chromatography: Use TFA or heptafluorobutyric acid (HFBA) as ion-pairing agents to resolve hydrophobic byproducts on C8 or C4 columns.
  • Forced degradation studies: Expose to heat (40°C), light (UV-A), and acidic/alkaline conditions to generate degradation markers. Compare impurity profiles across batches .

Basic Research Question: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use N95 respirators if aerosolization is likely .
  • Ventilation: Perform synthesis and weighing in a fume hood with HEPA filtration to minimize inhalation of particulate matter.
  • Spill management: Decontaminate with 70% ethanol or 5% sodium bicarbonate, followed by disposal as hazardous waste .

Advanced Research Question: How can computational modeling predict the compound’s interaction with biological targets?

Answer:

  • Molecular docking: Use software like AutoDock Vina to simulate binding to receptors (e.g., G-protein-coupled receptors). Validate with mutagenesis data targeting predicted interaction sites.
  • MD simulations: Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability and identify critical hydrogen bonds or salt bridges .

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